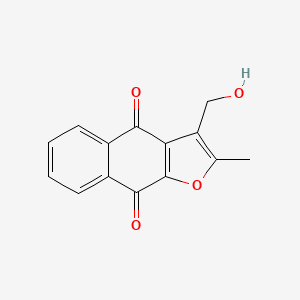
Majoranaquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Majoranaquinone is a naturally occurring compound found in the chloroform extract of Origanum majorana (sweet marjoram). It belongs to the class of furanonaphthoquinones and has shown significant antibacterial and antifungal activities . The compound has been identified as a potent inhibitor of biofilm formation and bacterial efflux pumps, making it a promising candidate for antimicrobial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Majoranaquinone can be isolated from the chloroform extract of Origanum majorana through bioassay-guided isolation. The structures of the isolated compounds are determined using one- and two-dimensional nuclear magnetic resonance spectroscopy and high-resolution electrospray ionization mass spectrometry .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on its isolation from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions
Majoranaquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions due to its electrophilic nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
Scientific Research Applications
Majoranaquinone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinone chemistry and reactions.
Industry: Could be used in the development of new antimicrobial coatings and materials.
Mechanism of Action
Majoranaquinone exerts its effects primarily through the inhibition of bacterial efflux pumps and biofilm formation. The compound targets bacterial cell membranes, disrupting their integrity and preventing the formation of protective biofilms. This action enhances the susceptibility of bacteria to other antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylnaphtho[2,3-b]furan-4,9-dione: Another furanonaphthoquinone isolated from Origanum majorana.
19-Hydroxyabieta-8,11,13-trien-7-one: A diterpene with similar antibacterial properties.
Sterubin: A flavonoid with antimicrobial activity.
Uniqueness
Majoranaquinone stands out due to its potent inhibition of bacterial efflux pumps and biofilm formation, which are critical factors in bacterial resistance. Its effectiveness against multiple bacterial strains and its natural origin make it a unique and valuable compound for antimicrobial research .
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2-methylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O4/c1-7-10(6-15)11-12(16)8-4-2-3-5-9(8)13(17)14(11)18-7/h2-5,15H,6H2,1H3 |
InChI Key |
BMFBGDWXUYHRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide](/img/structure/B12372641.png)
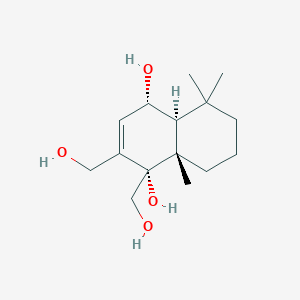
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)
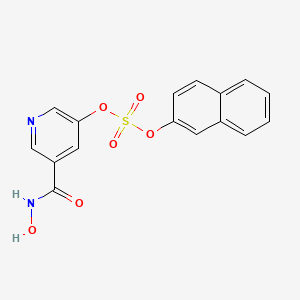

![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)
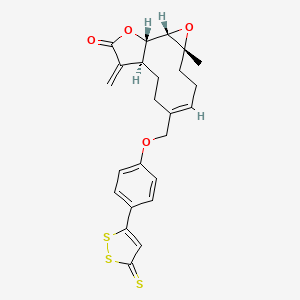
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)
![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)
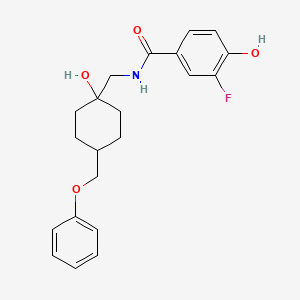
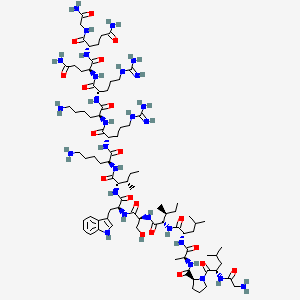
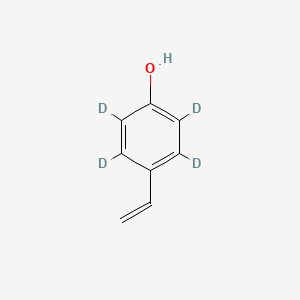
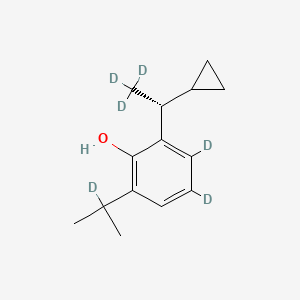
![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)
